REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[OH:12][S:13](O)(=[O:15])=[O:14].O=S(=O)=O.[OH-].[Na+:22]>>[F:1][C:2]([F:10])([F:11])[O:3][C:4]1[CH:9]=[CH:8][C:7]([S:13]([O-:15])(=[O:14])=[O:12])=[CH:6][CH:5]=1.[Na+:22] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
5.015 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=CC=C1)(F)F
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL flask equipped with a stir-bar
|
Type
|
TEMPERATURE
|
Details
|
was cooled with an ice-water bath
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
EXTRACTION
|
Details
|
extracted with refluxing ethanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethanol solution was dried
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(C=C1)S(=O)(=O)[O-])(F)F.[Na+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |